molecular formula C9H10N2O4 B2730167 N-(5-Methoxy-2-nitrophenyl)acetamide CAS No. 20628-18-6

N-(5-Methoxy-2-nitrophenyl)acetamide

Cat. No.: B2730167
CAS No.: 20628-18-6
M. Wt: 210.189
InChI Key: ZKTYPTDVHSNMLX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-2-nitrophenyl)acetamide typically involves the reaction of 5-methoxy-2-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Methoxy-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxy-5-nitrophenyl)acetamide: Similar structure but with different substitution patterns on the phenyl ring.

    N-(4-Methoxy-2-nitrophenyl)acetamide: Another isomer with the methoxy and nitro groups in different positions.

    N-(2-Methoxy-4-nitrophenyl)acetamide: Similar compound with different substitution patterns.

Uniqueness

N-(5-Methoxy-2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methoxy and nitro groups can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its isomers .

Properties

IUPAC Name

N-(5-methoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(12)10-8-5-7(15-2)3-4-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTYPTDVHSNMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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